molecular formula C14H18N2OS B5100318 N-(2-methylpiperidine-1-carbothioyl)benzamide

N-(2-methylpiperidine-1-carbothioyl)benzamide

Cat. No.: B5100318
M. Wt: 262.37 g/mol
InChI Key: AEVFOGYEBAPODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methylpiperidine-1-carbothioyl)benzamide is a thiourea derivative characterized by a benzamide core linked to a 2-methylpiperidine moiety via a carbothioyl group. This structural configuration imparts unique physicochemical and biological properties, making it a subject of interest in medicinal and synthetic chemistry. Synthetically, such compounds are typically prepared by reacting benzoyl chloride derivatives with substituted amines or thioamides, as seen in analogous syntheses of N-(anilinocarbonothioyl)benzamide derivatives .

Properties

IUPAC Name

N-(2-methylpiperidine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-11-7-5-6-10-16(11)14(18)15-13(17)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVFOGYEBAPODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57267590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-(2-methylpiperidine-1-carbothioyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a carbothioyl group and a benzamide moiety. The structural characteristics of this compound suggest potential interactions with various biological targets, particularly in cancer treatment and enzyme inhibition.

Anticancer Activity

Research has indicated that benzamide derivatives, including those with piperidine structures, exhibit significant anticancer properties. For instance, modifications to the benzamide scaffold can enhance its efficacy against various cancer cell lines. A study evaluating N-substituted benzamides revealed that several derivatives demonstrated promising antiproliferative activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 19.9 to 75.3 µM .

Table 1: Antiproliferative Activity of Benzamide Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
N-substituted benzamideMDA-MB-23119.9
N-substituted benzamideCOV31843.9

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, the role of piperidine derivatives in inhibiting monoacylglycerol lipase (MAGL) has been highlighted. For example, a related compound showed reversible inhibition of MAGL with an IC50 value of 11.7 µM, suggesting that similar modifications could enhance the inhibitory activity of this compound .

Table 2: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)
This compoundMAGLTBD
BenzoylpiperidineMAGL11.7

Structure-Activity Relationship (SAR)

The SAR of benzamide derivatives indicates that modifications at specific positions on the piperidine ring and the benzamide moiety can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups on the aromatic ring or alterations in the piperidine substituents can enhance binding affinity to target enzymes or receptors .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Antifilarial Activity : A related study on benzopyrones demonstrated macrofilaricidal activity, suggesting that structural similarities might confer similar properties to this compound .
  • Antitumor Agents : A synthesis study highlighted various N-substituted benzamides as potential antitumor agents, emphasizing their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression .
  • Metal Complexes : Investigations into metal complexes of benzamides revealed enhanced antibacterial activity compared to their uncomplexed forms, indicating that such modifications could be explored for improving the biological efficacy of this compound .

Scientific Research Applications

Pharmacological Properties

N-(2-Methylpiperidine-1-carbothioyl)benzamide and its derivatives have been studied for their activity as substance P receptor antagonists . Substance P is a neuropeptide involved in pain perception and inflammatory processes. Compounds that inhibit the substance P receptor may provide therapeutic benefits for conditions such as:

  • Migraine : Selective antagonists can mitigate migraine symptoms by blocking neurogenic inflammation.
  • Pain Management : The modulation of pain pathways through substance P antagonism offers a novel approach to pain relief without the side effects associated with traditional analgesics.

A patent (WO2001077100A2) discusses the effectiveness of benzoamide piperidine compounds, including this compound, in treating various disorders such as migraines, inflammatory disorders, and gastrointestinal issues .

Anti-Tubercular Activity

Recent studies have explored the synthesis of novel benzamide derivatives aimed at combating tuberculosis (TB). While this compound itself may not be directly referenced in this context, its structural analogs have shown promising anti-tubercular activity against Mycobacterium tuberculosis. For example, compounds derived from similar frameworks exhibited significant inhibitory concentrations, indicating potential for further development in TB therapy .

Ubiquitin Ligase Inhibition

Another area of investigation involves the role of this compound as an inhibitor of ubiquitin ligases. These enzymes are crucial for protein degradation and play a significant role in various diseases, including cancer. Inhibitors targeting ubiquitin ligases can potentially alter cellular processes related to tumor growth and metastasis .

Molecular Structure and Interaction Studies

The molecular structure of this compound has been characterized using techniques such as X-ray crystallography. Studies indicate that the piperidine ring adopts a classical chair conformation, which is essential for its biological activity . Understanding these structural features aids in predicting interactions with biological targets and optimizing the compound for enhanced efficacy.

Case Study 1: Migraine Treatment

In preclinical studies, compounds similar to this compound were evaluated for their agonistic effects on serotonin receptors (5-HT1F), which are implicated in migraine pathophysiology. These studies demonstrated that selective agonists could significantly reduce migraine frequency and severity .

Case Study 2: Anti-Tubercular Screening

A series of benzamide derivatives were synthesized and screened against Mycobacterium tuberculosis. Among these, several showed promising results with IC50 values indicating potent anti-tubercular activity, suggesting that modifications to the piperidine structure could enhance efficacy against TB .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and biological activities of N-(2-methylpiperidine-1-carbothioyl)benzamide and analogous compounds:

Compound Name Key Substituents/Moieties Biological Activity (Findings) Reference
This compound 2-methylpiperidine, thiocarbamoyl Not explicitly reported; inferred metal-binding and potential bioactivity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxyphenethyl Synthetic intermediate; no explicit bioactivity reported
N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8) 4-hydroxyphenyl, thiocarbamoyl 86.6% antioxidant inhibition (CCl4 model)
N-(2-Phenylethyl)piperidine-1-carbothioamide (B3) piperidine, phenethyl 84.4% antioxidant inhibition
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide 4-methylpyridinyl, thiocarbamoyl Antibacterial activity (specific targets not detailed)
Copper complexes of [N-(4'-methoxyphenyl)(piperidin-1-yl)methyl]benzamide piperidine, methoxyphenyl, Cu(II) Dose-dependent anthelmintic activity (20 mg/mL: 100% paralysis)

Key Observations :

  • Thiocarbamoyl vs. Carboxamide : The thiocarbamoyl group in this compound enhances metal chelation compared to carboxamide analogs like Rip-B, which lack sulfur-based coordination sites .
  • Substituent Effects: Piperidine-containing derivatives (e.g., B3, metal complexes in ) show pronounced bioactivity, suggesting that the 2-methylpiperidine group in the target compound may improve membrane permeability or target binding. Hydrophilic groups (e.g., 4-hydroxyphenyl in A8) enhance antioxidant efficacy, while lipophilic groups (e.g., methoxyphenyl in ) favor anthelmintic activity .
  • Metal Complexation : Piperidine-thiocarbamoyl compounds form stable transition metal complexes (e.g., Cu(II), Co(II)), which exhibit superior anthelmintic activity compared to their ligand precursors . This implies that this compound could serve as a ligand for bioactive metal complexes.
Pharmacological and ADMET Profiles
  • Antioxidant Activity: Piperidine-thiocarbamoyl derivatives (e.g., B3, 84.4% inhibition) are less active than phenolic analogs (e.g., A8, 86.6%), highlighting the role of electron-donating substituents .
  • Anthelmintic Activity : Piperidine-metal complexes induce 100% earthworm paralysis at 20 mg/mL, outperforming albendazole . The target compound’s thiocarbamoyl group may similarly enhance efficacy through metal coordination.
  • ADMET : N-(Phenylcarbamoyl)benzamide derivatives exhibit favorable absorption and low toxicity in preclinical models , suggesting that the 2-methylpiperidine variant may share comparable pharmacokinetics.

Q & A

Q. Key Considerations :

  • Use of Schlenk techniques to exclude moisture, as carbothioyl intermediates are moisture-sensitive.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Basic: How is the crystal structure of this compound determined experimentally?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
  • Structure Solution : Employ the SHELX suite (SHELXT for solution, SHELXL for refinement) .
  • Validation : Check for residual electron density (<1.0 eÅ⁻³) and R-factor convergence (R₁ < 0.05 for high-quality data).

Example Crystallographic Parameters (from analogous compounds):

ParameterValue (e.g., N-(4-formylpiperazine-1-carbonothioyl)benzamide )
Space GroupP 1̄ (triclinic)
Unit Cella = 7.12 Å, b = 9.45 Å, c = 12.31 Å
Z2
R₁/wR₂0.042 / 0.113

Advanced: How can computational methods resolve contradictions in reaction mechanisms involving similar benzamide derivatives?

Answer:
For mechanistic ambiguity (e.g., organometallic vs. radical pathways):

Density Functional Theory (DFT) : Calculate transition states and intermediates using B3LYP/6-31G(d) to compare activation energies .

Electron Localization Function (ELF) : Map electron distribution to identify radical intermediates or charge-transfer complexes.

Kinetic Isotope Effects (KIE) : Validate computational predictions experimentally (e.g., kH/kD > 2 suggests C–H bond cleavage via radical pathways) .

Case Study : Copper(II)-mediated C–H oxidation of N-(8-quinolinyl)benzamide showed divergent mechanisms (organometallic under basic conditions vs. single-electron transfer under acidic conditions) through combined DFT and KIE analysis .

Advanced: What strategies optimize structure-activity relationships (SAR) for benzamide derivatives in HDAC inhibition?

Answer:
Key SAR determinants for HDAC inhibition (e.g., MS-275 analog studies ):

  • Substituent Effects :
    • Piperidine Methyl Group : Enhances blood-brain barrier penetration (logP ~2.5).
    • Benzamide Core : Stabilizes π-π stacking with HDAC active-site residues.
  • Methodological Steps :
    • Pharmacophore Modeling : Align analogs using Schrödinger Phase to identify critical hydrogen-bond donors/acceptors.
    • In Vitro Assays : Measure IC₅₀ against HDAC1/2 isoforms via fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
    • Brain Region Selectivity : Profile Ac-H3 levels in frontal cortex vs. striatum using chromatin immunoprecipitation (ChIP) .

SAR Table (Hypothetical Data):

CompoundHDAC1 IC₅₀ (nM)Brain Penetration (AUC₀–24h)
Parent Compound15.20.8
2-Me Derivative8.71.5

Advanced: How are charge-flipping algorithms applied to solve ambiguous electron density maps in crystallography?

Answer:
For poorly resolved structures (e.g., twinned crystals):

SUPERFLIP : Iteratively flip electron density phases to maximize the "figure of merit" (FOM) using the 10,000–50,000 reflections .

Symmetry Analysis : Apply PALATINUS tools to detect pseudosymmetry or supercell formation in P1 space groups .

Validation : Cross-check with SHELXD for heavy-atom positions and OLEX2 for real-space refinement .

Q. Performance Metrics :

  • Success Rate : >90% for structures with resolution <1.2 Å.
  • Limitations : Struggles with severe disorder (e.g., solvent molecules occupying >30% unit cell volume) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry via thiourea NH signals (~12.5 ppm in DMSO-d₆) and benzamide carbonyl (C=O at ~165 ppm in ¹³C) .
  • FT-IR : Identify ν(C=S) at 1250–1300 cm⁻¹ and ν(N–H) at 3200–3400 cm⁻¹ .
  • HRMS : Use ESI-TOF to verify molecular ion [M+H]⁺ with <3 ppm error .

Advanced: How do reaction conditions influence regioselectivity in benzamide functionalization?

Answer:

  • Acidic vs. Basic Conditions :
    • Basic (pH >10) : Direct C–H activation at electron-rich aryl positions via concerted metalation-deprotonation (CMD) .
    • Acidic (pH <4) : Radical-mediated nondirected halogenation at sterically accessible sites .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution, while nonpolar solvents (toluene) stabilize radical intermediates.

Advanced: What computational tools predict the pharmacokinetic properties of this compound derivatives?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • logP : ~2.3 (optimal for CNS penetration).
    • hERG Inhibition Risk : PaDEL descriptors to flag cardiotoxicity.
  • Molecular Dynamics (MD) : Simulate blood-brain barrier crossing with GROMACS (CHARMM36 force field) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis (amines/thioureas may release H₂S).
  • Storage : In airtight containers under argon at –20°C to prevent hydrolysis .

Advanced: How are benzamide derivatives evaluated for epigenetic modulation in cancer models?

Answer:

  • In Vivo Models : Administer 15–60 μmol/kg doses to xenograft mice; quantify tumor Ac-H3 levels via Western blot .
  • Transcriptomics : RNA-seq to identify reelin (RELN) or GAD67 promoter activation post-HDAC inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.